molecular formula C27H48O2 B13787590 Cholestane-3,6-diol, (3beta,5alpha,6beta)- CAS No. 570-85-4

Cholestane-3,6-diol, (3beta,5alpha,6beta)-

Cat. No.: B13787590
CAS No.: 570-85-4
M. Wt: 404.7 g/mol
InChI Key: PMWTYEQRXYIMND-DTLXENBRSA-N
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Description

Compound 5 is a versatile chemical compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 5 can be achieved through several methods. One common approach involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . These reactions typically occur under mild conditions and yield high-purity products. Another method involves the reduction of water under pressure and at elevated temperatures by carbon (usually coke), methane, or higher-molecular-weight hydrocarbons .

Industrial Production Methods

In industrial settings, Compound 5 is often produced through large-scale chemical reactions involving the oxidation of primary alcohols or the ozonization of alkenes . These methods are optimized for high yield and cost-effectiveness, ensuring a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Compound 5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Compound 5 include dimethyl sulfoxide, lead tetraethanoate, and sodium periodate . These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of Compound 5 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce simpler hydrocarbons .

Mechanism of Action

The mechanism of action of Compound 5 involves its interaction with specific molecular targets and pathways. For example, it may act as a keratolytic agent, breaking down keratin in the skin, or as an antibacterial agent, disrupting bacterial cell walls . The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Compound 5 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include various β-ketonitriles, malononitriles, and alkylidenemalononitriles . What sets Compound 5 apart is its unique reactivity and versatility, making it suitable for a wide range of applications. Tools like ChemMine can be used to analyze and compare the structural similarities and physicochemical properties of these compounds .

Biological Activity

Cholestane-3,6-diol, (3beta,5alpha,6beta)- is a steroid compound that has garnered attention for its biological activities, particularly in relation to its interactions with proteins and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its binding affinities, antioxidant properties, and potential pharmacological effects.

Chemical Structure and Synthesis

Cholestane-3,6-diol is characterized by its unique steroid structure which includes hydroxyl groups at the 3 and 6 positions. The synthesis of derivatives such as 3β,6β-diacetoxy-5α-cholestan-5-ol has been achieved through both conventional and microwave-assisted methods. These methods yield high purity and structural integrity confirmed by techniques like X-ray crystallography and NMR spectroscopy .

Binding Affinity to Human Serum Albumin (HSA)

One of the critical aspects of the biological activity of cholestane derivatives is their interaction with human serum albumin (HSA). Studies have shown that the synthesized compound demonstrates a significant binding affinity for HSA with a binding constant of 3.18×104 mol13.18\times 10^4\text{ mol}^{-1} and a Gibbs free energy change (ΔG\Delta G) of 9.86 kcal mol1-9.86\text{ kcal mol}^{-1} at 298 K. This indicates that the binding process is thermodynamically favorable . The molecular docking studies further elucidate the binding interactions at various Sudlow’s sites on HSA, suggesting a stable interaction profile.

Antioxidant Activity

Cholestane-3,6-diol has also been evaluated for its antioxidant properties. The compound exhibited an IC50 value of 58.5 μM in DPPH radical scavenging assays, indicating its potential as an antioxidant comparable to ascorbic acid. Such activity is crucial in mitigating oxidative stress-related conditions .

Pharmacological Potential

The pharmacological implications of cholestane derivatives are significant. Research on sulfated derivatives derived from cholestane-3,6-diol indicates potential anti-hypercholesterolemic, anti-neoplastic, and anti-inflammatory activities. These derivatives were synthesized from marine invertebrates and demonstrated varying degrees of biological activity with confidence levels ranging from 73% to 92% for different pharmacological effects .

Case Studies and Research Findings

Several studies have documented the effects of cholestane derivatives:

  • Sulfated Steroids : Research indicates that mono-sulfated steroids exhibit anti-hypercholesterolemic properties while di-sulfated steroids show promise against cancer and inflammation .
  • Molecular Mechanisms : Investigations into the molecular mechanisms reveal that cholestane derivatives may interact with cellular pathways involved in inflammation and cholesterol metabolism .
  • Biochemical Studies : Biochemical assays suggest that cholestane derivatives can influence DNA degradation processes and exhibit antibacterial properties against various strains .

Summary Table of Biological Activities

Biological ActivityObservationsReference
Binding Affinity to HSA3.18×104 mol13.18\times 10^4\text{ mol}^{-1}; ΔG=9.86 kcal mol1\Delta G=-9.86\text{ kcal mol}^{-1}
Antioxidant ActivityIC50 = 58.5 μM (DPPH assay)
Anti-hypercholesterolemicConfidence level: 88%-92%
Anti-neoplasticConfidence level: 78%-89%
Anti-inflammatoryConfidence level: 74%-82%

Properties

CAS No.

570-85-4

Molecular Formula

C27H48O2

Molecular Weight

404.7 g/mol

IUPAC Name

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

PMWTYEQRXYIMND-DTLXENBRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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